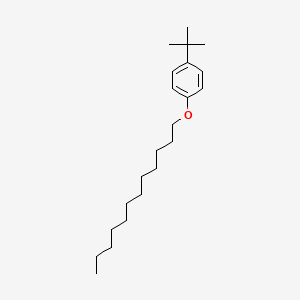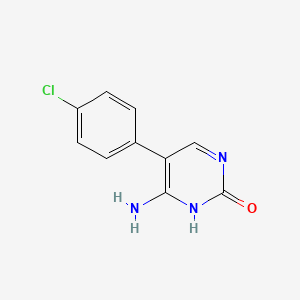
N'-(2,5-Dimethoxybenzylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2,5-diméthoxybenzylidène)benzohydrazide est un composé organique de formule moléculaire C16H16N2O3 et de masse molaire 284,318 g/mol Il s'agit d'un dérivé de la benzohydrazide, caractérisé par la présence d'un groupe diméthoxybenzylidène attaché à l'atome d'azote du groupement hydrazide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N’-(2,5-diméthoxybenzylidène)benzohydrazide implique généralement une réaction de condensation entre le 2,5-diméthoxybenzaldéhyde et la benzohydrazide. La réaction est généralement effectuée dans un solvant d'éthanol sous reflux pendant plusieurs heures . Le produit est ensuite purifié par recristallisation à partir d'un solvant approprié.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de la N’-(2,5-diméthoxybenzylidène)benzohydrazide ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification efficaces.
Analyse Des Réactions Chimiques
Types de réactions
La N’-(2,5-diméthoxybenzylidène)benzohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe hydrazide en amines.
Substitution : Les groupes méthoxy peuvent participer aux réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des nucléophiles tels que les halogénures et les amines peuvent être utilisés dans des conditions basiques ou acides.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes correspondants, tandis que la réduction peut produire des amines.
Applications de la recherche scientifique
La N’-(2,5-diméthoxybenzylidène)benzohydrazide a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Médecine : Des recherches sont en cours pour explorer ses utilisations thérapeutiques potentielles, en particulier dans le développement de médicaments.
Industrie : Elle est utilisée dans la production de matériaux ayant des propriétés optiques et électroniques spécifiques.
Mécanisme d'action
Le mécanisme d'action de la N’-(2,5-diméthoxybenzylidène)benzohydrazide implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut former des liaisons hydrogène et d'autres interactions avec ces cibles, ce qui entraîne des changements dans leur activité. Les voies spécifiques impliquées dépendent du contexte biologique et de la nature des molécules cibles .
Applications De Recherche Scientifique
N’-(2,5-Dimethoxybenzylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of N’-(2,5-Dimethoxybenzylidene)benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Composés similaires
- N’-(2,3-diméthoxybenzylidène)-2,4-dihydroxybenzohydrazide
- N’-(2,5-diméthoxybenzylidène)-4-((4-méthylbenzyl)oxy)benzohydrazide
- N’-(5-bromo-2,4-diméthoxybenzylidène)benzohydrazide
Unicité
La N’-(2,5-diméthoxybenzylidène)benzohydrazide est unique en raison de son motif de substitution spécifique sur le groupe benzylidène, qui peut influencer sa réactivité chimique et son activité biologique. La présence de deux groupes méthoxy aux positions 2 et 5 peut affecter les propriétés électroniques du composé et sa capacité à interagir avec des cibles moléculaires.
Propriétés
Formule moléculaire |
C16H16N2O3 |
|---|---|
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-8-9-15(21-2)13(10-14)11-17-18-16(19)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,19)/b17-11+ |
Clé InChI |
AWLAZZMZRRTIKC-GZTJUZNOSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC=CC=C2 |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3Z)-1-ethyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11965453.png)


![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965481.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965484.png)
![N-[4-(diethylamino)phenyl]methanesulfonamide](/img/structure/B11965485.png)

![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965491.png)
![4-{(E)-[2-({[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11965496.png)
![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965497.png)
![(4E)-2,5-diphenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11965519.png)


